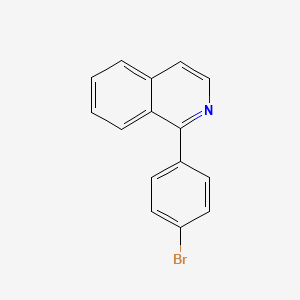

1-(4-Bromophenyl)isoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFQHKICIHIVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Characterization of 1 4 Bromophenyl Isoquinoline

Synthetic Methodologies for 1-Arylisoquinolines

The synthesis of 1-arylisoquinolines, including 1-(4-Bromophenyl)isoquinoline, can be achieved through various modern synthetic methods. Transition metal-catalyzed cross-coupling reactions are a prominent approach. For instance, Suzuki-Miyaura coupling reactions between a 1-chloroisoquinoline (B32320) and an appropriately substituted phenylboronic acid provide a direct route to 1-arylisoquinolines. ias.ac.in Another powerful method involves the rhodium-catalyzed C-H activation and annulation of aromatic imines with alkynes, which allows for the de novo construction of the isoquinoline (B145761) ring with a C1-aryl substituent. nih.gov Additionally, palladium-catalyzed direct C-H arylation of isoquinoline N-oxides with iodoarenes represents another efficient strategy. chemrxiv.org Iodine-mediated oxidative dehydrogenation and ring-opening of isoindoloisoquinolinones can also lead to the formation of functionalized 1-aryl isoquinolines. ias.ac.in

A general synthetic route is depicted below:

Contemporary Catalytic Approaches for Isoquinoline Synthesis

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Heck and Sonogashira Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The Heck and Sonogashira reactions, in particular, have been instrumental in the synthesis of substituted isoquinolines.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of isoquinoline synthesis, this can be applied in a sequential manner. For instance, a palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines can be followed by a Heck reaction to introduce an alkenyl group at the 4-position of the isoquinoline ring. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the initial cyclization and stabilize the palladium(II) intermediate, leading to improved yields of the final isoquinoline product. researchgate.net The Mizoroki-Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, has also been traditionally used to create alkenylated arenes. chemrxiv.org

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgrsc.org This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst, can be performed under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org It has been successfully used to prepare 1-alkynyl-3-substituted isoquinolines from 1-chloroisoquinolines and terminal alkynes. researchgate.net Notably, copper-free Sonogashira protocols have been developed to address environmental concerns and simplify product purification. libretexts.orgresearchgate.net The choice of halide (I, Br, Cl, or OTf) can influence reactivity, allowing for selective couplings. wikipedia.org

| Reaction | Key Reactants | Catalyst System | Bond Formed | Typical Application in Isoquinoline Synthesis |

|---|---|---|---|---|

| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | C(sp²)-C(sp²) | Introduction of alkenyl groups, often at the C4 position. researchgate.netchemrxiv.org |

| Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Palladium catalyst, Copper(I) co-catalyst (optional), Base | C(sp²)-C(sp) | Synthesis of 1-alkynylisoquinolines. wikipedia.orgresearchgate.net |

Buchwald-Hartwig Amination and Ullmann Coupling Variants

The introduction of nitrogen-containing substituents onto the isoquinoline core is often achieved through C-N cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann coupling are prominent methods in this domain.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides or pseudohalides and amines. snnu.edu.cnscienceopen.com This reaction is prized for its broad substrate scope and mild conditions compared to traditional methods. snnu.edu.cn It has been successfully applied to the synthesis of 3-aminoisoquinoline-5-sulfonamides by coupling various amines to the C-3 position of a 3-chloroisoquinoline (B97870) precursor. thieme-connect.comthieme-connect.com The choice of palladium catalyst, ligand (e.g., BINAP), and base is crucial for optimizing the reaction yield and minimizing side products. acs.org For instance, the combination of Pd(dba)₂ with BINAP and Cs₂CO₃ in THF was found to be effective for the kiloscale synthesis of a chiral amino-isoquinoline derivative. acs.org

The Ullmann coupling traditionally refers to the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org However, "Ullmann-type" reactions now encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions, including C-N bond formation. organic-chemistry.orgresearchgate.net These reactions can be used to couple aryl halides with various nucleophiles. organic-chemistry.org While often requiring higher temperatures than palladium-catalyzed methods, advancements have led to milder conditions. organic-chemistry.org A palladium-catalyzed Ullmann cross-coupling has been a key step in the total synthesis of marinoquinoline A, demonstrating its utility in constructing complex heterocyclic systems. anu.edu.au

| Reaction | Catalyst | Typical Substrates | Key Advantages | Example Application |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Mild conditions, broad substrate scope. snnu.edu.cn | Synthesis of 3-aminoisoquinoline-5-sulfonamides. thieme-connect.comthieme-connect.com |

| Ullmann Coupling | Copper (classic), Palladium (variant) | Aryl halides, Amines/Amides | Cost-effective catalyst (copper). researchgate.net | Synthesis of 3-amidoisoquinoline derivatives. nih.gov |

Negishi Coupling and Related Methodologies

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms C-C bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org Catalyzed by either palladium or nickel, this reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. wikipedia.orgorganic-chemistry.org The versatility of the Negishi coupling makes it a valuable tool in the total synthesis of complex molecules. wikipedia.org While direct applications to this compound are not detailed in the provided context, its utility in forming C(sp²)-C(sp²) bonds makes it a highly relevant and potent strategy for synthesizing 1-arylisoquinolines. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. illinois.edu

| Feature | Description |

|---|---|

| Reactants | Organozinc compound, Organic halide or triflate. wikipedia.orgnumberanalytics.com |

| Catalyst | Palladium or Nickel complexes. wikipedia.orgorganic-chemistry.org |

| Key Strengths | High functional group tolerance, couples sp³, sp², and sp carbons, good yields. wikipedia.orgorganic-chemistry.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination steps. illinois.edunumberanalytics.com |

Organocatalysis and Biocatalysis in Stereoselective Isoquinoline Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for the asymmetric synthesis of chiral isoquinolines, offering alternatives to metal-based catalysts.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. researchgate.net In the realm of isoquinoline synthesis, chiral phosphoric acids have proven effective in catalyzing enantioselective Pictet-Spengler reactions to produce axially chiral tetrahydroisoquinolines with high enantioselectivity (up to 99% ee). acs.orgacs.org These catalysts function as Brønsted acids, activating the substrates through hydrogen bonding interactions. beilstein-journals.org Organocatalyzed approaches have also been employed for the stereoselective synthesis of spiro[indoline-3,8′-isoquinoline] derivatives. rsc.org

Biocatalysis leverages the inherent chirality and high selectivity of enzymes to perform asymmetric transformations. researchgate.netacs.org Enzymes like norcoclaurine synthase (NCS) catalyze the stereoselective Pictet-Spengler reaction in plants to produce benzylisoquinoline alkaloids. mdpi.com This enzymatic machinery has been harnessed for the synthesis of optically active tetrahydroisoquinolines. mdpi.com The combination of chemical synthesis to create racemic precursors followed by biocatalytic kinetic resolution using enzymes like berberine (B55584) bridge enzyme (BBE) provides an efficient route to enantiomerically pure benzylisoquinoline alkaloids. acs.org

Metal-Free Transformations for Sustainable Isoquinoline Synthesis

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and environmental impact. Several metal-free strategies for isoquinoline synthesis have been reported.

These methods often rely on the use of alternative activating agents or reaction conditions. For example, iodine-catalyzed aza-Prins cyclization has been used for the metal-free synthesis of hexahydrobenzo[f]isoquinolines. thieme-connect.com Another approach involves the use of a hypervalent iodine reagent and potassium bromide to achieve the brominative annulation of 2-alkynyl arylimidates, yielding 4-bromoisoquinolines under mild, metal-free conditions. nih.gov Furthermore, metal- and additive-free protocols have been developed for constructing aminated isoquinoline frameworks in aqueous media, highlighting the move towards more sustainable synthetic routes. rsc.org Some transformations can even proceed under mild conditions aided by water molecules without external ligands or bases. bgu.ac.il

Specific Synthesis Protocols for this compound and Its Dihydro/Tetrahydro Derivatives

While the preceding sections discussed general methodologies, this section focuses on a specific synthetic target and its development.

Development of 1-(4-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (B06)

The compound 1-(4-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, designated as B06, has been synthesized as part of a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. researchgate.netnih.gov The synthesis of these compounds was undertaken to explore their structure-activity relationships (SAR). nih.govresearchgate.net The synthetic approach for related derivatives often involves a Pictet-Spengler condensation to form the core tetrahydroisoquinoline ring system. researchgate.net The sulfonamide group is a key feature, incorporated to potentially interact with biological targets like carbonic anhydrase. researchgate.netnih.gov A bioanalytical method using HPLC with a chiral column has been established for the enantiomeric separation of B06. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Synthetic Precursor Approach |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (B06) | 1161432-35-4 molaid.com | C₁₇H₁₉BrN₂O₄S molaid.com | 1-(4-Bromophenyl) group, 6,7-dimethoxy substitution, Dihydroisoquinoline core, 2-sulfonamide group. researchgate.netnih.gov | Pictet-Spengler condensation for related tetrahydroisoquinoline precursors. researchgate.net |

Synthesis of Halogenated Phenylisoquinoline Carboxylic Acids

The introduction of a carboxylic acid moiety onto the halogenated phenylisoquinoline framework provides a versatile handle for further derivatization, making these compounds valuable synthetic intermediates. A key example is the preparation of this compound-5-acetic acid, which combines the core brominated phenylisoquinoline structure with a reactive acetic acid group at the 5-position of the isoquinoline ring system. google.com The synthesis of such compounds can be achieved through multi-step sequences, often involving the construction of the isoquinoline ring followed by functional group manipulation to introduce the carboxylic acid. General strategies for preparing carboxylic acids often involve the hydrolysis of nitriles or the carboxylation of organometallic intermediates, both of which typically start from an organic halogen compound. libretexts.org Another approach involves the direct amination of α-halo carboxylic acids, though this can be complicated by multiple alkylations. d-nb.info More advanced methods focus on stereoselective routes to halogenated carboxylic acids and their amino acid derivatives. thieme-connect.de

Chemodivergent Approaches to Isoquinoline-1-thiones

Chemodivergent synthesis allows for the creation of distinct product classes from a single set of starting materials by subtly altering reaction conditions. A notable example is the thermal conversion of C-alkoxycarbonyl-C-phenyl-N-aryl ketenimines, which can lead to either isoquinoline-1-thiones or quinolin-4-ones depending on the structure of a dithioacetalic unit on the C-phenyl ring. um.esacs.org

Specifically, ketenimines bearing a 1,3-dithiolan-2-yl substituent at the ortho-position of the C-phenyl ring transform into isoquinoline-1-thiones. um.esacs.org This reaction involves an unusual degradation of the 1,3-dithiolane (B1216140) ring. um.esresearchgate.net In contrast, when a 1,3-dithiane (B146892) ring is used, it remains intact, leading to the formation of quinolin-4-ones. acs.orgresearchgate.net Computational DFT studies suggest the mechanism for isoquinoline-1-thione formation proceeds through a kinetically favored Current time information in Bangalore, IN.nih.gov-hydride shift and a 6π-electrocyclization cascade, followed by the extrusion of a thiirane (B1199164) molecule. um.esacs.orgresearchgate.net A related transformation was observed when a similar 1,3-oxathiolane-ketenimine, with a 4-bromophenyl group on the nitrogen atom, was heated, yielding the corresponding isoquinolin-1-one. um.es

| Starting Material Substituent | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| ortho-(1,3-Dithiolan-2-yl)phenyl | Thermal (Toluene) | Isoquinoline-1-thione | um.esacs.org |

| ortho-(1,3-Dithian-2-yl)phenyl | Thermal (Toluene) | Quinolin-4-one | acs.orgresearchgate.net |

| ortho-(1,3-Oxathiolan-2-yl)phenyl (N-4-bromophenyl) | Thermal | Isoquinolin-1-one | um.es |

Synthesis of Brominated Isoquinoline-1,3(2H,4H)-diones

Brominated isoquinoline-1,3(2H,4H)-diones are important heterocyclic structures. For instance, 7-bromoisoquinoline-1,3(2H,4H)-dione is a compound with the molecular formula C₉H₆BrNO₂. smolecule.com The synthesis of the isoquinoline-1,3(2H,4H)-dione core has been a subject of extensive research, with radical cascade reactions of acryloyl benzamides emerging as a powerful method. rsc.org These methods allow for the incorporation of various functional groups.

One specific method involves the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which proceeds via an oxidative cross-coupling followed by a radical addition to the aromatic ring to yield the dione (B5365651) derivatives under mild, metal-free conditions. nih.gov A detailed procedure for synthesizing a related brominated derivative, 4-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione, has been reported. rsc.org This synthesis involves reacting N-Methyl-N-phenylacrylamide with benzaldehyde (B42025) and aqueous tert-butyl hydroperoxide (TBHP) at 90°C. rsc.org Visible-light has also been employed to promote the cyclization of N-alkyl-N-methacryloyl benzamides with various perfluoroalkyl sources to generate perfluorinated isoquinoline-1,3-diones. acs.org

| Product | Starting Materials | Reagents | Yield |

|---|---|---|---|

| 4-(2-(4-Bromophenyl)-2-oxoethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione | N-Methyl-N-phenylacrylamide, Benzaldehyde | Aqueous TBHP (70 wt%) | Not specified, but related examples give ~75% |

Cascade Reactions in Isoquinoline Derivatization

Cascade reactions provide an efficient pathway to complex molecular architectures like isoquinolines in a single pot, minimizing waste and purification steps. A variety of such reactions have been developed for isoquinoline synthesis.

Transition Metal-Free Cascade: One approach involves the reaction of alkynols with imines, catalyzed by potassium tert-butoxide. ecust.edu.cn This method demonstrates solvent-dependent outcomes; switching from DMSO to THF can divert the reaction from producing isoquinolin-1(2H)-one derivatives to yielding dihydroisobenzofuran derivatives. ecust.edu.cn

Radical Cascade of Benzamides: N-alkyl-N-methacryloylbenzamides can undergo cascade reactions with aryl aldehydes to form isoquinoline-1,3(2H,4H)-dione derivatives without the need for metal catalysts. nih.gov

Visible-Light-Promoted Cascade: Acylated isoquinoline-1,3(2H,4H)-dione derivatives can be accessed through a visible-light-promoted decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides using α-keto acids as the source of acyl radicals. rsc.org

Catalyst-Free Cascade: A catalyst- and additive-free cascade reaction of isoquinoline N-oxides with alkynones has been developed to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives. nih.gov

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkynol-Imine Reaction | Alkynols, Imines | t-BuOK, DMSO or THF | Isoquinolin-1(2H)-ones | ecust.edu.cn |

| Radical Acylation/Cyclization | N-methacryloylbenzamides, α-keto acids | Visible Light | Acylated Isoquinoline-1,3-diones | rsc.org |

| Oxidative Cross-Coupling/Radical Addition | N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | None (mild conditions) | Isoquinoline-1,3-diones | nih.gov |

| N-Oxide/Alkynone Reaction | Isoquinoline N-oxides, Alkynones | None (thermal) | Benzoazepino[2,1-a]isoquinolines | nih.gov |

Regioselective and Stereoselective Synthesis of Isoquinoline Scaffolds

Controlling the precise spatial arrangement of atoms is paramount in medicinal chemistry. Therefore, significant effort has been dedicated to developing regioselective and stereoselective methods for synthesizing isoquinoline derivatives.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. For isoquinoline scaffolds, several powerful enantioselective methods have been established.

An organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines has been achieved through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade reaction between cyanoacrylamides and 2,4-dienals, yielding products with excellent stereoselectivities. rsc.org Another highly effective strategy employs a bifunctional chiral phase-transfer catalyst for the asymmetric (3 + 3) cycloaddition of diazo compounds and isoquinolinium methylides. acs.org This method provides access to chiral Current time information in Bangalore, IN.ecust.edu.cnbeilstein-journals.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields (up to 98%) and enantioselectivities (up to 99% ee). acs.org The importance of stereochemistry is highlighted by studies on derivatives such as 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, where chiral HPLC methods were developed to separate and analyze its enantiomers for pharmacokinetic studies. researchgate.net

| Methodology | Catalyst Type | Reactants | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition Cascade | Organocatalyst (Trienamine-mediated) | Cyanoacrylamides, 2,4-Dienals | Hydroisoquinolines | Excellent | rsc.org |

| (3+3) Cycloaddition | Bifunctional Chiral Phase-Transfer Catalyst (PTC) | Diazo compounds, Isoquinolinium methylides | Current time information in Bangalore, IN.ecust.edu.cnbeilstein-journals.orgTriazino[5,4-a]isoquinolines | Up to 99% ee | acs.org |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic and heteroaromatic rings. imperial.ac.uk It utilizes a directing group (DG) on the ring to guide a strong base to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate that can be trapped by various electrophiles.

In the context of isoquinolines, DoM has been effectively used for functionalization at the C-1 position. The direct metalation of alkoxy-substituted isoquinolines at C-1 can be achieved using bases like TMPMgCl·LiCl (Knochel–Hauser base). d-nb.infonih.gov The resulting organomagnesium species can be subsequently used in cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce aryl groups, leading to the synthesis of oxoisoaporphine alkaloids. beilstein-journals.orgd-nb.infonih.gov Another DoM strategy involves the metalation of o-tolualdehyde tert-butylimine with n-butyllithium or lithium diisopropylamide (LDA). nih.gov The resulting benzyl (B1604629) anion can then react with nitriles and subsequently be trapped by electrophiles to construct polysubstituted isoquinolines in a one-pot operation. nih.gov

| Substrate | Directing Group | Metalating Agent | Position of Metalation | Subsequent Reaction | Reference |

|---|---|---|---|---|---|

| Alkoxy-substituted isoquinoline | Alkoxy group | TMPMgCl·LiCl | C-1 | Suzuki or Negishi cross-coupling | d-nb.infonih.gov |

| o-Tolualdehyde tert-butylimine | tert-Butylimine | n-BuLi or LDA | ortho-Methyl group (benzylic position) | Condensation with nitriles | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-5-acetic acid |

| Isoquinoline-1-thione |

| Quinolin-4-one |

| Isoquinolin-1-one |

| 7-Bromoisoquinoline-1,3(2H,4H)-dione |

| 4-(2-(4-Bromophenyl)-2-oxoethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione |

| N-Methyl-N-phenylacrylamide |

| Isoquinolin-1(2H)-one |

| Dihydroisobenzofuran |

| Benzoazepino[2,1-a]isoquinoline |

| Current time information in Bangalore, IN.ecust.edu.cnbeilstein-journals.orgTriazino[5,4-a]isoquinoline |

| 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide |

Photoinduced C-H Borylation Approaches

Photoinduced C-H borylation has recently emerged as a powerful and atom-economical method for the synthesis of organoboron compounds, which are highly versatile intermediates in organic chemistry. rsc.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials, such as organohalides or triflates, by directly converting ubiquitous C-H bonds into valuable C-B bonds. chemrxiv.org The use of visible light as a traceless reagent to drive these transformations aligns with the principles of green chemistry, often allowing reactions to proceed under mild, room-temperature conditions. rsc.org These methods are particularly relevant for the synthesis of complex molecules like this compound and its analogues, offering novel pathways for late-stage functionalization. rsc.orgmdpi.com

A significant advancement in this area involves the use of electron-donor-acceptor (EDA) complexes as photocatalysts. mdpi.comrsc.org In a notable approach, an EDA complex is formed in situ from isoquinoline, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂Pin₂), and a base. mdpi.comrsc.org This complex can absorb visible light to enter an excited state, initiating the borylation process. mdpi.com

The proposed mechanism for the C-H borylation of an arene, such as bromobenzene, using this system begins with the formation of a complex between isoquinoline, B₂Pin₂, and the base. mdpi.com Upon irradiation with visible light (e.g., 390 nm), this complex becomes a potent reductant. In a plausible pathway for the synthesis of a precursor to this compound, the target arene (bromobenzene) would first be activated. Mechanistic studies suggest the formation of a transient EDA complex involving the initial isoquinoline-diboron complex and the aryl substrate. mdpi.comresearchgate.net This new complex is excited by light, and subsequent oxidation, for instance by an additive like N-Bromosuccinimide (NBS), generates an aryl radical. mdpi.com This radical is then trapped by the diboron reagent to furnish the desired arylboronate ester, for example, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This intermediate can then be used in standard cross-coupling reactions (e.g., Suzuki coupling) with a suitable 1-halo-isoquinoline to yield the final product, this compound.

The versatility of this photoinduced C-H borylation has been demonstrated across a range of aromatic substrates, showcasing its excellent functional group tolerance and regioselectivity. mdpi.comresearchgate.net Research has shown that various protected phenols and anilines can be efficiently converted to their corresponding para-borylated products in moderate to good yields. mdpi.com The reaction conditions are typically mild, involving an organic solvent like acetonitrile, a base such as ammonium (B1175870) bicarbonate (NH₄HCO₃), and irradiation with UV or visible light at room temperature. mdpi.com

The scope of the reaction with respect to the arene component is broad, indicating its potential for creating a diverse library of 1-arylisoquinoline analogues. Below is a table summarizing the results of photoinduced C-H borylation for various arenes, demonstrating the methodology's applicability.

| Substrate | Product | Yield (%) | Regioselectivity (para:other) |

|---|---|---|---|

| N-methylacetanilide | N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide | 76 | >40:1 |

| 4-chloro-N-methylacetanilide | N-(4-chloro-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide | 65 | Single isomer |

| 4-fluoro-N-methylacetanilide | N-(4-fluoro-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide | 68 | Single isomer |

| Methyl 4-acetamidobenzoate | Methyl 4-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 55 | Single isomer |

| Anisole | 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 45 | >40:1 |

| Phenol | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 30 | >40:1 |

Reaction conditions: arene (0.2 mmol), isoquinoline (20 mol%), B₂Pin₂ (0.8 mmol), NH₄HCO₃ (1.0 mmol), NBS (0.22 mmol) in acetonitrile, irradiated with 390 nm LEDs for 72 hours. Yields are for isolated products. mdpi.com

This photoinduced C-H borylation methodology represents a significant step forward in synthetic organic chemistry, providing a mild, efficient, and regioselective route to valuable arylboronate esters. Its application in synthesizing precursors for complex molecules like this compound highlights its potential for streamlining synthetic routes and enabling the exploration of novel chemical space.

Advanced Spectroscopic and Characterization Techniques in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 1-(4-Bromophenyl)isoquinoline, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the distinct protons on the isoquinoline (B145761) and bromophenyl rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of the electronic environment and neighboring protons for each hydrogen atom.

While specific experimental data for this compound is not available in the cited sources, a hypothetical analysis based on related structures would predict distinct signals for the aromatic protons. The protons on the isoquinoline core would appear at different chemical shifts from those on the 4-bromophenyl ring due to the differing electronic effects of the nitrogen atom and the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Isoquinoline) | 7.5 - 8.5 | m |

| Aromatic Protons (Bromophenyl) | 7.4 - 7.8 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The spectrum would be expected to show signals for the carbons of the isoquinoline ring system and the 4-bromophenyl group. The carbon atom attached to the bromine (C-Br) and the carbon at the junction of the two ring systems (C-1) would likely exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (Isoquinoline) | 120 - 150 |

| Aromatic Carbons (Bromophenyl) | 120 - 140 |

| C-1 (Isoquinoline) | >150 |

| C-Br (Bromophenyl) | ~122 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms in a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings of this compound.

HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular structure by identifying long-range connectivities.

While specific 2D NMR data for this compound were not found, these techniques would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In ESI-MS, a sample solution is sprayed into a fine mist, and the droplets are charged, leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a pair of peaks for the molecular ion, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is widely used for the analysis of complex mixtures and for the purification and identification of compounds. In the context of this compound, LC-MS would be used to determine the purity of a sample and to confirm its molecular weight. The retention time from the LC component provides a characteristic property of the compound under specific chromatographic conditions, while the MS component provides the mass information, confirming the identity of the eluted peak as this compound.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-Resolution Accurate Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, can determine the mass of a molecule with precision in the parts-per-million (ppm) range. Such accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

For a molecule like this compound (C₁₅H₁₀BrN), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, which is particularly useful for halogenated compounds like this one, due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). In research involving isoquinoline derivatives, HRMS is employed to confirm the successful synthesis of the target compound by matching the experimentally measured mass with the theoretically calculated mass. For instance, in the analysis of related heterocyclic compounds, the calculated m/z for a protonated molecule ([M+H]⁺) is compared against the found value, with a minimal mass error confirming the structure. rsc.orgresearchgate.netscielo.br

Table 1: Illustrative HRMS Data for a Halogenated Heterocyclic Compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₂ |

| Ion Type | [M+H]⁺ |

| Calculated m/z | 269.0840 |

| Found m/z | 269.0838 |

| Mass Error | < 1 ppm |

Note: Data is for a related compound to illustrate the precision of HRMS. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nsf.gov Both techniques provide a unique "fingerprint" spectrum based on the molecule's vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components. These include aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, C=C and C=N stretching vibrations within the aromatic and isoquinoline rings in the 1500-1650 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The presence of the bromine atom can be identified by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Raman spectroscopy provides similar information but with different selection rules, making it particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum. mdpi.commdpi.com For isoquinoline-containing structures, characteristic bands can be observed for the heterocyclic ring system. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Isoquinoline C=N | Stretching | 1620 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-H | In-plane Bending | 1000 - 1300 |

| C-H | Out-of-plane Bending | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of this compound. This technique measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated π-electron system of the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system formed by the isoquinoline and bromophenyl rings. researchgate.net The extended conjugation in the molecule typically results in strong absorption bands in the near-UV region (200–400 nm). researchgate.netsharif.edu The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used for analysis. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) can be used to simulate and interpret the experimental UV-Vis spectra, helping to assign the observed electronic transitions. sharif.edu

Table 3: Typical UV-Vis Absorption Maxima for Aromatic Heterocycles

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π→π* | 200 - 350 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.

For a crystal of this compound, X-ray diffraction analysis would reveal the exact conformation of the molecule, including the dihedral angle between the isoquinoline and the 4-bromophenyl ring systems. The analysis also provides detailed information about the crystal packing, identifying intermolecular interactions such as π-π stacking or halogen bonding that stabilize the crystal lattice. While the specific crystal structure for this compound is not detailed in the provided search results, studies on related bromophenyl and isoquinoline derivatives demonstrate the power of this technique. mdpi.comnih.gov For example, analysis of similar structures reveals key parameters like the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/n), and unit cell dimensions. nih.govgrowingscience.com

Chromatographic Techniques for Purity and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical reversed-phase HPLC method for an aromatic compound like this compound would utilize a nonpolar stationary phase, such as C8 or C18, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.comresearchgate.netiosrjournals.org A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. mdpi.com The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Divergence Studies

When the isoquinoline core is substituted in a way that creates a chiral center, as in certain derivatives of this compound, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these non-superimposable mirror-image molecules. csfarmacie.cz This separation is crucial in pharmaceutical research, as enantiomers can have different biological activities.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those derived from cellulose or amylose, are commonly used for this purpose. csfarmacie.cztandfonline.com

In a study on the closely related compound 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, a chiral amylose column was successfully used to resolve the (R) and (S) enantiomers. tandfonline.comnih.gov The separation was achieved using a mobile phase of acetonitrile and water, with UV detection at 230 nm. tandfonline.com This method allowed for the baseline separation of the two enantiomers, enabling their individual quantification. nih.govtandfonline.com

Table 4: Chiral HPLC Separation of a this compound Derivative

| Parameter | Condition / Value | Reference |

|---|---|---|

| Compound | 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | tandfonline.comnih.gov |

| Column | Chiral Amylose Column (150 mm x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Acetonitrile : Water (45:55 v/v) | tandfonline.com |

| Flow Rate | 0.8 mL/min | tandfonline.com |

| Detection | UV at 230 nm | tandfonline.com |

| Retention Time (S)-enantiomer | 7.076 min | tandfonline.comnih.gov |

Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl Isoquinoline and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density, DFT methods can predict a wide range of molecular properties, from ground-state energies to reactivity indices. For 1-(4-bromophenyl)isoquinoline, DFT calculations, often employing functionals like B3LYP, provide a theoretical framework to understand its behavior at a molecular level.

Furthermore, DFT enables the calculation of key thermodynamic parameters. For the parent isoquinoline (B145761) molecule, these have been determined at 298.15 K. researchgate.netscirp.org These parameters include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, rotational constants, and entropy. Such data are crucial for understanding the molecule's behavior under different thermodynamic conditions. The thermodynamic properties of this compound are expected to be influenced by the addition of the bromophenyl group, affecting its rotational constants and vibrational modes.

Table 1: Calculated Thermodynamic Parameters for Isoquinoline researchgate.netscirp.org

| Parameter | Value |

| Zero-point vibrational energy | Varies with calculation |

| Thermal Energy | Data not specified |

| Specific Heat Capacity | Data not specified |

| Rotational Constants (GHz) | 3.101, 1.22, 0.875 |

| Entropy | Data not specified |

Note: This data is for the parent isoquinoline molecule and serves as a reference.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For a series of isoquinoline-based derivatives, DFT calculations have shown that the introduction of different electron-withdrawing groups can significantly influence the HOMO-LUMO gap. nih.gov For a reference isoquinoline derivative (MPBIR), the HOMO energy was found to be -5.762 eV, the LUMO energy was -1.938 eV, resulting in an energy gap of 3.824 eV. nih.gov The introduction of a bromine substituent, as in this compound, is expected to modulate these energy levels. The HOMO and LUMO analysis is instrumental in determining the charge transfer characteristics within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Isoquinoline Derivative (MPBIR) nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -5.762 |

| LUMO | -1.938 |

| Energy Gap (ΔE) | 3.824 |

Note: This data is for a reference isoquinoline derivative and provides a basis for understanding the electronic properties of this compound.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org MESP maps illustrate regions of negative potential (electron-rich) and positive potential (electron-poor). In a study of N-(4-Bromophenyl)-4-nitrobenzamide, the electronegative regions were found near the C=O and NO2 groups, indicating these as likely sites for electrophilic attack. chemrxiv.org For this compound, the nitrogen atom in the isoquinoline ring is expected to be an electron-rich region, appearing as a negative potential area on the MESP map, making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a particular region of a molecule, offering insights into the nature of chemical bonds and lone pairs. unito.it The Quantum Theory of Atoms in Molecules (AIM) is another powerful method that analyzes the topology of the electron density to define atoms and bonds within a molecule. wikipedia.org These methods can provide a detailed picture of the bonding in this compound, distinguishing between covalent and non-covalent interactions. For instance, AIM analysis can identify bond critical points and characterize the nature of the C-Br and C-N bonds. While specific ELF and AIM studies on this compound are not prevalent, these theoretical tools offer a pathway to a deeper understanding of its electronic structure.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.govnih.gov These indices include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Nucleophilicity: The ability of a molecule to donate electrons.

For a series of isoquinoline derivatives, these parameters have been calculated, showing that modifications to the molecular structure can tune the reactivity. nih.gov For a reference isoquinoline derivative, the global hardness was calculated to be 1.912 eV. nih.gov The introduction of the bromophenyl group in this compound is anticipated to influence these reactivity indices.

Table 3: Global Reactivity Descriptors for an Isoquinoline Derivative (MPBIR) nih.gov

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.762 |

| Electron Affinity (A) | 1.938 |

| Chemical Hardness (η) | 1.912 |

| Chemical Softness (S) | 0.261 eV⁻¹ |

| Electronegativity (χ) | 3.850 |

| Electrophilicity Index (ω) | 3.882 |

Note: This data is for a reference isoquinoline derivative and serves as a comparative basis.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orguci.edu It allows for the calculation of properties related to how a molecule interacts with light, making it essential for understanding optical spectra and photochemical behavior. researchgate.net By applying TD-DFT, researchers can predict the absorption and emission spectra of compounds like this compound, providing insights into their electronic transitions. researchgate.netnih.gov

The analysis typically involves calculating the energies required to move an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. rsc.org These calculations yield key parameters such as excitation energies, which correspond to the wavelengths of light absorbed, and oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org For isoquinoline and its derivatives, TD-DFT has been used to assign valence and Rydberg transitions observed in their VUV absorption spectra. rsc.org

Studies on related quinoline (B57606) and isoquinoline chromophores demonstrate that structural modifications significantly influence their optical properties. nih.govresearchgate.net For instance, the introduction of different substituent groups can alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to shifts in the absorption wavelength (bathochromic or hypsochromic shifts). nih.gov A TD-DFT analysis of this compound would elucidate the nature of its low-lying excited states, identifying them as n→π* or π→π* transitions, and predict its UV-Visible absorption spectrum. researchgate.netnih.gov This information is crucial for applications in fields like organic electronics and photochemistry.

Table 1: Representative TD-DFT Predicted Electronic Transitions for an Isoquinoline Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.96 | 313 | 0.021 | HOMO -> LUMO (π -> π) |

| S2 | 4.52 | 274 | 0.155 | HOMO-1 -> LUMO (π -> π) |

| S3 | 4.88 | 254 | 0.340 | HOMO -> LUMO+1 (π -> π*) |

Note: Data are hypothetical and representative of typical TD-DFT outputs for isoquinoline-type molecules for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein. researchgate.netamazonaws.com These methods are fundamental to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding affinity or docking score. amazonaws.comnih.gov The process involves placing the ligand into the binding site of the protein and evaluating various poses based on a scoring function that calculates the free energy of binding. mdpi.com This allows for the identification of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. nih.govresearchgate.net

For analogues of this compound, docking studies have been employed to rationalize their biological activities. For instance, isoquinoline derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to predict their anti-inflammatory potential. researchgate.net Similarly, docking studies on related quinoline compounds have helped identify crucial interactions with targets like the BCL-2 protein and epidermal growth factor receptor (EGFR) kinase, guiding the design of new anticancer agents. nih.govijpsjournal.com A docking study of this compound would likely reveal interactions involving the isoquinoline nitrogen and the bromophenyl ring with specific amino acid residues in a target's active site. nih.gov

Table 2: Example of Molecular Docking Results for an Isoquinoline Analogue against a Kinase Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Analogue A | -8.7 | Lys745, Met793, Asp855 | Hydrogen Bond, Hydrophobic |

| Analogue B | -8.2 | Leu718, Val726, Cys797 | Hydrophobic, π-Alkyl |

| This compound (Hypothetical) | -9.1 | Met793, Leu844, Phe856 | Hydrogen Bond (with N), Halogen Bond (with Br), π-π Stacking |

Note: Data are illustrative, based on typical results from docking studies of similar heterocyclic compounds.

While traditional molecular docking screens a library of compounds against a single known protein target, reverse molecular docking (also known as inverse docking) takes the opposite approach. nih.govnih.gov In this strategy, a single ligand of interest is docked against a large database of diverse protein structures. frontiersin.orgresearchgate.net The primary goal of reverse docking is to identify potential molecular targets for a given compound, which is particularly useful for discovering the mechanism of action for novel molecules or natural products. springernature.com

This technique can be applied to this compound to explore its polypharmacology (ability to bind to multiple targets), identify new therapeutic indications (drug repositioning), or predict potential off-target effects and toxicity. nih.govfrontiersin.org The process involves systematically docking the compound into the binding sites of hundreds or thousands of proteins and ranking the results based on docking scores. researchgate.net Proteins that consistently rank with high binding affinities are identified as potential targets, which can then be validated experimentally. nih.gov This computational screening method accelerates the early stages of drug discovery by generating hypotheses about a compound's biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for designing new compounds and predicting their activity prior to synthesis. nih.gov

A QSAR study on this compound analogues would involve several steps. First, a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. The 3D structures of these molecules are aligned based on a common core. Then, molecular descriptors representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated for each molecule. nih.gov Statistical methods are used to build a regression model that relates these descriptors to the observed biological activity. ung.ac.id

The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. unar.ac.id For example, a map might indicate that adding a bulky group at a specific position on the isoquinoline ring would enhance binding to a target receptor. nih.gov Such models provide valuable guidance for the rational design of new, more potent analogues of this compound. nih.gov

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In the early phases of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which include its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.govnih.gov In silico ADMET prediction tools and drug-likeness filters are widely used to screen large numbers of compounds quickly and cost-effectively, helping to identify candidates with favorable profiles and flag those likely to fail later in development. researchgate.net

Computational models can predict a wide range of ADMET properties for a molecule like this compound based solely on its chemical structure. researchgate.netmdpi.com These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.commdpi.com

Beyond simple rules, sophisticated software can predict properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.comdergipark.org.tr For instance, predicting whether a compound is a substrate or inhibitor of specific CYP isozymes (e.g., CYP1A2, CYP3A4) is vital for anticipating potential drug-drug interactions. mdpi.com These computational profiles provide a comprehensive overview of a compound's likely behavior in the body, guiding its selection and optimization for further studies. nih.gov

Table 3: Predicted In Silico ADMET and Drug-Likeness Profile for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 284.15 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 4.10 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (<10) |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Low potential for efflux by P-gp |

Note: Values are calculated or predicted based on standard cheminformatics tools and are for illustrative purposes.

Biological Activities and Mechanistic Investigations of Isoquinoline Derivatives Relevant to 1 4 Bromophenyl Isoquinoline

Anti-Cancer and Cytotoxicity Studies

Isoquinoline (B145761) derivatives have emerged as a significant class of compounds in the development of novel anti-cancer agents. Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell growth and survival. These mechanisms include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and disruption of the cellular machinery involved in cell division and migration.

Inhibition of Cell Proliferation and Induction of Apoptosis

A key characteristic of many isoquinoline derivatives is their ability to inhibit the proliferation of cancer cells. For instance, certain novel synthesized isoquinoline derivatives have demonstrated significant anti-proliferative and pro-apoptotic activity against ovarian cancer cells. nih.gov These compounds were found to effectively inhibit tumor cell proliferation, leading to a reduction in tumor growth. nih.gov The mechanism behind this often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. researchgate.net

The apoptotic process can be triggered through various signaling pathways. Studies on quinoline (B57606) derivatives have shown that they can induce apoptosis by elevating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. rjraap.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, a family of proteases that execute the apoptotic program. rjraap.com Specifically, the activation of caspase-9 and caspase-3 has been observed, indicating the involvement of the intrinsic apoptotic pathway. rjraap.com Furthermore, some isoquinoline derivatives have been shown to downregulate inhibitor of apoptosis proteins (IAPs), which further promotes apoptosis. nih.gov

Cell Cycle Arrest and DNA Fragmentation Mechanisms

In addition to inducing apoptosis, isoquinoline and its derivatives can exert their anti-cancer effects by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By halting the progression of the cell cycle, these compounds can prevent cancer cells from multiplying. For example, certain quinoline derivatives have been shown to cause cell cycle arrest in the G2/M phase. rjraap.comnih.gov Similarly, some quinazoline-derived compounds can induce cell cycle arrest at the G1 phase. mdpi.com

This cell cycle arrest is often a precursor to apoptosis and is frequently associated with DNA fragmentation, a hallmark of apoptotic cell death. benthamscience.comresearchgate.net The inhibition of proliferation, progression through the cell cycle, and induction of apoptosis are interconnected processes that collectively contribute to the anti-tumor activity of these compounds. nih.gov

Inhibition of Tubulin Polymerization and Cell Migration Modulation

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, motility, and intracellular transport. Consequently, they are a key target for anti-cancer drugs. A number of isoquinoline derivatives have been found to inhibit tubulin polymerization. nih.govresearchgate.net By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. nih.gov This disruption leads to a halt in the cell cycle at the M phase and can ultimately trigger apoptosis. nih.gov

The inhibition of tubulin polymerization not only affects cell division but can also modulate cell migration. researchgate.net This is particularly relevant in the context of cancer metastasis, which is the spread of cancer cells from the primary tumor to other parts of the body. By interfering with the microtubule network, certain quinoline derivatives have been shown to inhibit the migration of cancer cells. frontiersin.org

Specific Activity Against Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

The cytotoxic effects of isoquinoline derivatives have been evaluated against a variety of cancer cell lines, with notable activity observed against breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.govmcijournal.com These two cell lines represent different subtypes of breast cancer, with MCF-7 being estrogen receptor-positive and MDA-MB-231 being triple-negative. The ability of certain derivatives to exhibit cytotoxicity against both cell lines suggests a broad spectrum of anti-cancer activity. mcijournal.com

For instance, 6-alkyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolines have been shown to inhibit the growth of both MDA-MB-231 and MCF-7 cells. nih.gov Similarly, the benzyl (B1604629) isoquinolinic alkaloids palmatine and corydaline have demonstrated cytotoxic effects on both of these cell lines, with corydaline showing stronger activity. mcijournal.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these compounds vary depending on the specific derivative and the cell line. mcijournal.com

Below is a table summarizing the cytotoxic activity of selected isoquinoline and quinoline derivatives against MDA-MB-231 and MCF-7 cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Corydaline | MDA-MB-231 | 42 | mcijournal.com |

| Corydaline | MCF-7 | 55 | mcijournal.com |

| Palmatine | MDA-MB-231 | 91 | mcijournal.com |

| Palmatine | MCF-7 | 186 | mcijournal.com |

| Chloro substituted quinoline | MDA-MB-231 | 25.32 ± 0.90 | researchgate.net |

Antimicrobial Activities (Antibacterial and Antifungal)

Beyond their anti-cancer properties, isoquinoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. researchgate.net This broad-spectrum activity makes them attractive candidates for the development of new drugs to combat infectious diseases, particularly in an era of increasing antibiotic resistance.

Mechanisms of Action against Bacterial and Fungal Strains

The antimicrobial mechanisms of isoquinoline derivatives are varied and can target different cellular processes in bacteria and fungi. One proposed mode of action is the inhibition of cell division and nucleic acid synthesis. researchgate.net Some alkynyl isoquinoline compounds have been shown to perturb the cell wall and nucleic acid biosynthesis in Staphylococcus aureus. mdpi.com

Another mechanism involves the disruption of the cell membrane's integrity. For example, isoquinoline-3-carboxylic acid has been observed to cause a curved and sunken cell morphology in Acidovorax citrulli, along with destroyed cell membrane integrity. researchgate.net Similarly, certain quinoline derivatives are thought to cause an abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents in fungi. acs.org

The antimicrobial spectrum of isoquinoline derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.govmdpi.com For example, some tricyclic isoquinoline compounds have shown antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Furthermore, certain isoquinoline alkaloids have demonstrated bioactivities against human pathogens such as Bacillus cereus, Staphylococcus aureus, Salmonella typhi, and Escherichia coli, as well as phytopathogenic fungi like Fusarium culmorum and Geotrichum candidum. researchgate.net

The table below provides examples of the antimicrobial activity of specific isoquinoline derivatives.

| Compound/Derivative | Target Organism | Activity/MIC | Reference |

| Tricyclic isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Spathullin A (1) | Staphylococcus aureus | 4 µg/mL | mdpi.com |

| Spathullin B (2) | Staphylococcus aureus | 1 µg/mL | mdpi.com |

Efficacy against Gram-Positive and Gram-Negative Organisms

Isoquinoline derivatives have demonstrated notable antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Their efficacy is often attributed to various mechanisms, such as the disruption of bacterial cell wall synthesis and the inhibition of essential enzymes like DNA gyrase.

Research into new classes of alkynyl isoquinolines has revealed strong bactericidal activity against numerous Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. Two representative compounds, HSN584 and HSN739, showed moderate to potent activity against a panel of Gram-positive organisms with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL. nih.gov Notably, these compounds were also effective against drug-resistant strains, including MRSA and vancomycin-resistant Enterococcus (VRE), with MICs of 4 µg/mL or 8 µg/mL. nih.gov

In another study, two new isoquinoline alkaloids, spathullin A and spathullin B, isolated from the fungus Penicillium spathulatum, were active against both Gram-negative and Gram-positive bacteria. Spathullin B was generally more potent, with MIC values as low as 1 µg/mL against Staphylococcus aureus. mdpi.com Furthermore, certain tricyclic isoquinoline derivatives have shown antibacterial properties specifically against Gram-positive pathogens. For instance, compound 8d was active against Staphylococcus aureus (MIC = 16 µg/mL) and Enterococcus faecium (MIC = 128 µg/mL), while compound 8f was active against S. aureus (MIC = 32 µg/mL), Streptococcus pneumoniae (MIC = 32 µg/mL), and E. faecium (MIC = 64 µg/mL). mdpi.com

Anti-Inflammatory and Analgesic Properties

The isoquinoline framework is a key feature in compounds exhibiting significant anti-inflammatory and analgesic effects. jptcp.com A novel synthetic isoquinoline derivative, CYY054c, has been shown to inhibit the expression of nuclear factor kappa-B (NF-κB) in macrophages, a key regulator of the inflammatory response. nih.gov This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Among these, compounds 2a and 2n demonstrated potent anti-inflammatory activity with inhibition rates of 95% and 92.7%, respectively. Their analgesic effect was also profound, with both compounds showing a 100% inhibition rate in a mouse model, comparable or superior to the standard drug indomethacin. nih.gov

Cyclooxygenase Enzyme Inhibition

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Isoquinoline derivatives have been investigated as inhibitors of both COX-1 and COX-2 isoforms.

The potent anti-inflammatory and analgesic compounds 2a and 2n from the (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series were found to be moderate inhibitors of the COX-2 isozyme, with IC₅₀ values of 0.47 µM and 1.63 µM, respectively. nih.gov They were weak inhibitors of COX-1, indicating a degree of selectivity for COX-2. Compound 2a was even more potent as a COX-2 inhibitor than the reference drug celecoxib. nih.gov The novel isoquinoline derivative CYY054c also demonstrated anti-inflammatory effects by reducing the expression of COX-2 in macrophages and in the cardiac tissue of rats with endotoxemia. nih.gov

Anti-Malarial Activity and Plasmodial Target Interactions

Malaria remains a significant global health issue, and the development of new anti-malarial agents is crucial. Isoquinoline derivatives have emerged as a promising class of compounds in this area. semanticscholar.org Their mechanism of action can involve interfering with heme detoxification in the parasite's food vacuole, similar to quinoline-based drugs. nih.gov

In one study, two series of isoquinoline derivatives were synthesized and tested against Plasmodium falciparum. An isoquinoline phenyl derivative, compound 6, showed significant activity against both the chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of the parasite, with IC₅₀ values of 1.91 µM and 2.31 µM, respectively. semanticscholar.orgresearchgate.net An isoquinoline-triazole derivative, compound 15, was particularly effective against the resistant K1 strain, with an IC₅₀ of 4.55 µM. semanticscholar.orgresearchgate.net Another study identified 6,7-dinitro-2- semanticscholar.orgresearchgate.netresearchgate.nettriazole-4-yl-benzo[de]isoquinoline-1,3-dione from Streptomyces hygroscopicus, which, through in silico analysis, was predicted to have anti-malarial activity by binding to various plasmodial protein targets, with the best affinity for adenylosuccinate synthetase. nih.gov

| Compound | Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6 | K1 (Resistant) | 1.91 ± 0.21 | semanticscholar.orgresearchgate.net |

| 3D7 (Sensitive) | 2.31 ± 0.33 | ||

| Compound 15 | K1 (Resistant) | 4.55 ± 0.10 | semanticscholar.orgresearchgate.net |

| 3D7 (Sensitive) | 36.91 ± 2.83 |

Enzyme Inhibitory Actions

Beyond their antimicrobial and anti-inflammatory roles, isoquinoline derivatives are known to inhibit a variety of other enzymes, highlighting their versatility as therapeutic scaffolds.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a role in pyrimidine salvage pathways and is also involved in angiogenesis. Its inhibition is a target for cancer therapy. A study of synthesized isoquinoline analogues (KA-1 to KA-16) revealed potent inhibitory activity against E. coli thymidine phosphorylase. With the exception of one compound, all other analogues displayed significant inhibitory potential, with IC₅₀ values ranging from 4.40 µM to 69.30 µM. nih.gov This was notable when compared to the standard inhibitor, 7-Deazaxanthine, which has an IC₅₀ of 38.68 µM. nih.gov

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are used to treat conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential PDE4 inhibitors. nih.gov A structure-activity relationship (SAR) analysis showed that substitutions on the C-3 side chain phenyl ring influenced the inhibitory activity. Compound 15 from this series exhibited the most potent in vitro and in vivo inhibition, making it a promising lead for a new class of selective PDE4 inhibitors. nih.gov

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, leading to an increase in local pH. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. Consequently, the inhibition of urease is a key therapeutic strategy.

While direct studies on "1-(4-Bromophenyl)isoquinoline" and its specific urease inhibitory activity are not extensively documented in the reviewed literature, the broader class of isoquinoline and quinoline derivatives has demonstrated significant potential as urease inhibitors.

Research into N-aryl-3,4-dihydroisoquinoline carbothioamide analogues revealed that a library of these compounds actively inhibited urease, with some showing more potent activity than the standard inhibitor, thiourea. acs.org For instance, an o-dimethyl-substituted compound exhibited an IC50 value of 11.2 ± 0.81 μM, surpassing thiourea's IC50 of 21.7 ± 0.34 μM. acs.org The structure-activity relationship (SAR) studies highlighted that electron-donating groups on the aryl ring enhanced the inhibitory activity. acs.org

Similarly, quinoline-based acyl thiourea derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.gov Many of these derivatives displayed enhanced inhibition compared to thiourea, with IC50 values ranging from 1.19 to 18.92 μM. nih.gov The presence of methoxy, ethoxy, bromo, and methyl groups on the aryl ring significantly boosted the inhibitory potential. nih.gov

Molecular docking studies on these related compounds have provided insights into their mechanism of action, suggesting that they interact with the active site of the urease enzyme. acs.orgnih.gov These findings underscore the potential of the isoquinoline and quinoline scaffolds as a basis for the development of novel and potent urease inhibitors. Although specific data for "this compound" is pending, the established activity of its structural relatives provides a strong rationale for its investigation in this context.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

The isoquinoline scaffold is a recognized pharmacophore in the design of cholinesterase inhibitors, with galanthamine, an isoquinoline alkaloid, being a clinically used drug for Alzheimer's disease. nih.gov This has spurred research into various synthetic isoquinoline and quinoline derivatives for their AChE inhibitory activity.

Studies on isoquinoline alkaloids have identified several compounds, such as berberine (B55584) and palmatine, as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Berberine, in particular, demonstrated strong inhibition with an IC50 value of 0.72 ± 0.04 μg/mL against AChE. nih.gov